Product packaging for Butyl oleanolate(Cat. No.:CAS No. 152507-67-0)

Butyl oleanolate

Cat. No.: B586670
CAS No.: 152507-67-0
M. Wt: 512.819
InChI Key: BWTIXNKVTDPSHZ-AVVVTVBRSA-N
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Description

Contextualization within Pentacyclic Triterpenoid (B12794562) Research

Pentacyclic triterpenoids are a large and structurally diverse class of natural compounds found in many plants. nih.gov They are recognized for a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties. nih.govmdpi.com Oleanolic acid, the parent compound of butyl oleanolate (B1249201), is a prominent member of the oleanane-type pentacyclic triterpenoids. mdpi.com Research into this class of compounds is a significant area of medicinal chemistry, aiming to identify lead structures for the development of new, effective, and low-toxicity drugs. nih.gov The investigation of butyl oleanolate is a direct extension of this broader research effort, exploring how modifications to the core triterpenoid structure can influence its physicochemical and biological characteristics. mdpi.com The fundamental pentacyclic skeleton of these compounds provides a rigid and complex scaffold that can be chemically modified to modulate their bioactivity. mdpi.com

Derivation from Oleanolic Acid: Structural and Bioactivity Implications

This compound is synthesized from oleanolic acid through an esterification reaction. smolecule.comepo.org This process involves the reaction of the carboxylic acid group at position C-28 of the oleanolic acid molecule with butanol, typically in the presence of an acid catalyst. smolecule.comepo.org This structural modification, the addition of a butyl ester group, has significant implications for the compound's properties.

One of the primary challenges with oleanolic acid in a therapeutic context is its poor water solubility, which can limit its bioavailability and practical application. nih.govmdpi.com The esterification to form this compound is a strategy to enhance its lipophilicity, which can potentially improve its solubility in lipid-based delivery systems and its ability to permeate biological membranes. nih.govsmolecule.com This chemical alteration is hypothesized to lead to improved absorption and, consequently, enhanced biological activity compared to the parent compound. smolecule.com While retaining the core pharmacophore of oleanolic acid, the butyl ester modification can influence how the molecule interacts with biological targets. mdpi.com Studies have shown that even minor changes to the substituents on the triterpenoid skeleton can lead to significant differences in biological effects. mdpi.com

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by several key factors. A primary motivation is to overcome the limitations of oleanolic acid, particularly its low solubility and bioavailability. nih.gov By creating a more lipophilic derivative, researchers aim to develop a compound with potentially greater therapeutic efficacy. smolecule.com

Furthermore, the synthesis and study of derivatives like this compound allow for a deeper understanding of the structure-activity relationships (SAR) of pentacyclic triterpenoids. mdpi.com By systematically modifying the structure of oleanolic acid and evaluating the biological activities of the resulting compounds, scientists can identify the key structural features responsible for specific therapeutic effects. mdpi.com This knowledge is crucial for the rational design of new and more potent therapeutic agents.

Academic research on this compound explores a range of its potential biological activities, which are often similar to those of its parent compound, oleanolic acid. These include anti-inflammatory, antioxidant, and anticancer properties. smolecule.com The research aims to determine if the chemical modification enhances these inherent activities. For instance, studies have investigated the anti-inflammatory effects of this compound and its potential to protect against liver damage. smolecule.com The exploration of its different crystalline forms, or polymorphs, is another area of academic interest, as different crystal structures can affect a compound's physical properties and stability. mdpi.comnih.gov

Table of Research Findings on this compound and Related Compounds

Compound Key Research Finding Reference
This compound Exhibits anti-inflammatory properties and may offer protection against liver damage. smolecule.com smolecule.com
Oleanolic acid Possesses antioxidant, anti-inflammatory, anticancer, and hepatoprotective effects. smolecule.commdpi.com smolecule.commdpi.com
This compound Synthesis involves the esterification of oleanolic acid with butanol to enhance solubility and bioavailability. smolecule.com smolecule.com
Pentacyclic Triterpenoids Considered a rich source of lead structures for developing new biologically active substances and drugs. nih.gov nih.gov
Oleanolic acid derivatives Structural modifications, such as forming esters or amides, can significantly increase their antitumor activity. mdpi.com mdpi.com
This compound Studies on its polymorphism reveal different molecular aggregation modes which can influence its properties. mdpi.com mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H56O3 B586670 Butyl oleanolate CAS No. 152507-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56O3/c1-9-10-21-37-28(36)34-19-17-29(2,3)22-24(34)23-11-12-26-31(6)15-14-27(35)30(4,5)25(31)13-16-33(26,8)32(23,7)18-20-34/h11,24-27,35H,9-10,12-22H2,1-8H3/t24-,25-,26+,27-,31-,32+,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTIXNKVTDPSHZ-AVVVTVBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization

Esterification Pathways for Butyl Oleanolate (B1249201) Synthesis

The primary method for synthesizing butyl oleanolate is the esterification of oleanolic acid with butanol. smolecule.com This reaction can be driven by either chemical or biological catalysts, each presenting distinct advantages.

The Fischer esterification, a classic and widely used method, can be employed for the synthesis of this compound. This approach involves reacting oleanolic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). smolecule.comufv.br The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester and water. smolecule.comscribd.com The mechanism involves the protonation of the carboxylic acid group of oleanolic acid by the catalyst, which increases its electrophilicity and facilitates nucleophilic attack by butanol. scribd.com

Other inorganic acids, such as boric acid, and solid acid catalysts have also been developed to circumvent the corrosive nature and environmental concerns associated with strong mineral acids like sulfuric acid. researchgate.net

Enzymatic synthesis represents a green alternative to traditional chemical catalysis for producing esters like this compound. smolecule.com Lipases are a class of enzymes commonly utilized for esterification and transesterification reactions due to their high selectivity and ability to function under mild conditions. nih.govscispace.com For instance, immobilized lipases, such as those from Candida antarctica, have been successfully used to catalyze the synthesis of other butyl esters, demonstrating the potential of this biocatalytic approach. nih.gov The reaction mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol (butanol) to yield the final ester product. labinsights.nl This method avoids the harsh conditions and potential side reactions associated with acid catalysis.

The efficiency and yield of this compound synthesis are highly dependent on the optimization of several key reaction parameters, including temperature, catalyst concentration, and the molar ratio of reactants. Studies on the analogous esterification of oleic acid with butanol provide insight into optimal conditions. For acid-catalyzed reactions, an optimal temperature of 80°C and a 1:6 molar ratio of acid to butanol using 1 wt% sulfuric acid as a catalyst resulted in a 92.3% yield after 6 hours. ufv.br Increasing the catalyst concentration can sometimes reduce the required reaction time. ufv.br For enzyme-catalyzed reactions, temperature is also a critical factor; activity generally increases with temperature up to a certain point, beyond which the enzyme may be deactivated. scispace.com

Table 1: Optimized Reaction Conditions for Butyl Ester Synthesis (Based on Oleic Acid Analogue)

Polymorphism and Crystallization Studies of this compound

This compound exhibits polymorphism, the ability to exist in more than one crystalline form. mdpi.comresearchgate.net This phenomenon is significant as different polymorphs can have distinct physical properties.

Research has identified two monotropically related polymorphic forms of this compound. mdpi.comresearchgate.net This relationship means that one form is always more stable than the other across all temperatures. mdpi.com The two forms are:

P2₁-but-OA : A layered structure that is the thermodynamically preferred and most stable phase. mdpi.comnih.gov

R3-but-OA : A helical structure that is the metastable phase. mdpi.comnih.gov

These different crystalline forms were identified through screening experiments where the P2₁ form was dissolved in various solvents and recrystallized. mdpi.com The resulting samples were analyzed using Powder X-ray Diffraction (PXRD), which showed patterns distinct from the original P2₁ structure, indicating the formation of a new phase (R3). mdpi.com Differential Scanning Calorimetry (DSC) further confirmed the relationship between the two forms, identifying the R3 polymorph as the metastable phase. mdpi.com

Table 2: Characteristics of this compound Polymorphs

The different polymorphic forms of this compound arise from distinct supramolecular architectures, which are governed by different types of intermolecular interactions. mdpi.comresearchgate.netresearchgate.net

In the thermodynamically stable P2₁-but-OA form, molecules assemble into flat ribbons which then associate head-to-tail to form layers. mdpi.com The crystal packing in this polymorph is primarily governed by van der Waals forces and weak C-H···O hydrogen bonds. mdpi.comnih.gov Notably, the strong O3-H hydrogen bond donor group is buried within the hydrophobic interior of the layer and does not participate in any strong hydrogen bonding. mdpi.com

In contrast, the metastable R3-but-OA form displays an alternative aggregation mode where molecules form helical chains. mdpi.comresearchgate.net These helical supramolecular architectures are stabilized by O-H···O hydrogen bonds that link the molecules together. mdpi.comresearchgate.net

Table 3: Intermolecular Interactions in this compound Polymorphs

Influence of Crystallization Conditions on Polymorph Formation

The phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms, is of significant interest in pharmaceutical sciences as different polymorphs can exhibit varied physical properties such as solubility and stability. mdpi.com The crystallization of this compound, an ester derivative of oleanolic acid, has been shown to be influenced by various factors, leading to the formation of different polymorphic structures. mdpi.comresearchgate.net

Research has demonstrated that this compound can crystallize into at least two polymorphic forms, a layered structure and a helical structure, which are monotropically related. mdpi.comnih.gov The formation of these polymorphs is dependent on the crystallization conditions. For instance, single crystals suitable for X-ray analysis have been obtained through slow evaporation at room temperature from solvents like ethyl acetate, ethanol, 2-propanol, and dimethylsulfoxide. mdpi.com

Factors that can influence the crystallization process and the resulting polymorph include the choice of solvent, solution saturation, temperature, and the presence of impurities or additives. mdpi.comresearchgate.net The rate of solvent-mediated polymorphic transformation is also a critical parameter, as a metastable form can rapidly convert to a more stable form in solution. mdpi.commt.com

Strategic Derivatization of Oleanolic Acid to Develop Analogues

The inherent biological activities of oleanolic acid have spurred extensive research into its chemical modification to generate analogues with enhanced potency and improved pharmacokinetic profiles. encyclopedia.pubnih.govresearchgate.net These strategies primarily focus on three key regions of the oleanolic acid scaffold: the C-3 hydroxyl group, the C-12 to C-13 double bond, and the C-28 carboxyl group. encyclopedia.pubresearchgate.netmdpi.com

Chemical Modification at C-3, C-28, and Other Positions

The functional groups at the C-3 and C-28 positions of oleanolic acid are frequent targets for chemical derivatization. mdpi.commdpi.com Modifications at the C-28 carboxyl group to form a wide variety of esters and amides have been a common strategy. encyclopedia.pubmdpi.com For instance, the synthesis of this compound involves the esterification of the C-28 carboxylic acid. mdpi.com

The C-3 hydroxyl group is another key site for modification. mdpi.com Alterations at this position, including oxidation, allylation, and the introduction of various side chains, have been explored to modulate biological activity. mdpi.com The stereochemistry at the C-3 position is also a critical determinant of pharmacological effect, with 3α-OH isomers sometimes exhibiting different activities than the more common 3β-OH isomers. encyclopedia.pub

Beyond C-3 and C-28, other positions on the oleanolic acid skeleton have been targeted for modification. This includes changes to the A and C rings, such as the formation of enones, and substitutions at the C-2 position. encyclopedia.pub For example, the derivative 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its methyl ester (CDDO-Me, bardoxolone (B1667749) methyl) are highly potent synthetic oleanolic acid derivatives resulting from modifications at these positions. encyclopedia.pubresearchgate.net

The following table summarizes some key modifications and their resulting derivatives:

Modification Site(s)Type of ModificationExample Derivative(s)Reference(s)
C-28EsterificationThis compound mdpi.com
C-28AmidationCDDO-MA, CDDO-EA, CDDO-TFEA encyclopedia.pubnih.gov
C-3, C-12, C-28Multiple modificationsCDDO, CDDO-Me encyclopedia.pubresearchgate.net
C-3Introduction of side chainsSpyro tetrahydrofuryl derivatives mdpi.com
C-2, C-3, C-28α-unsaturated ketonesNovel series of OA-derived α-unsaturated ketone derivatives mdpi.com

Exploration of Novel Azaheterocyclic and Amide Derivatives

A significant area of research involves the synthesis of novel azaheterocyclic and amide derivatives of oleanolic acid to explore new structure-activity relationships. tandfonline.comrsc.org The introduction of nitrogen-containing heterocyclic moieties, such as imidazole (B134444) rings, at the C-3 position has been investigated. tandfonline.com This strategy is often combined with the formation of amides at the C-28 position. tandfonline.com

For example, a series of 3-O-(4′-imidazole)-12-en-olean-28-amide derivatives were synthesized and evaluated for their potential as c-kit inhibitors. tandfonline.com This work was inspired by the hypothesis that the amide group and imidazole ring are crucial for the activity of certain anti-tumor agents. tandfonline.com Similarly, the introduction of azaheterocyclic groups at the 2,3-positions of the A-ring has been shown to yield compounds with cytotoxic activity against cancer cell lines. nih.govrsc.org

The synthesis of various amide derivatives at the C-28 position has also been a fruitful area of investigation. mdpi.comnih.gov These derivatives can be generated through condensation reactions of oleanolic acid with diverse amine side chains. nih.gov The resulting amides have been explored for a range of biological activities. mdpi.comnih.gov

Late-Stage Diversification Strategies in Oleanolic Acid Analogue Synthesis

Late-stage diversification has emerged as a powerful strategy in drug discovery to rapidly generate a library of analogues from a common, complex intermediate. jst.go.jpacs.orgnsf.govnih.gov This approach allows for the exploration of a wider chemical space around a core scaffold that has already demonstrated biological promise. jst.go.jpnih.gov

In the context of oleanolic acid, this strategy has been employed to synthesize novel derivatives with potential anti-HIV activity. jst.go.jpresearchgate.net Researchers have designed and synthesized a diketo-type oleanolic acid derivative as a common intermediate. jst.go.jp This intermediate possesses multiple orthogonal synthetic handles, including a 3-carbonyl group, a β-hydroxy group, and a carboxyl group, allowing for chemoselective transformations. jst.go.jp

This late-stage derivatization led to the development of an indole-type derivative with enhanced anti-HIV activity compared to the parent compound. jst.go.jp Furthermore, molecular simplification, another tenet of this strategy, was used to create a derivative with a simplified side chain that maintained potent activity with lower cytotoxicity. jst.go.jp The application of late-stage diversification accelerates the generation of structurally diverse analogues and facilitates the exploration of structure-activity relationships in a more efficient manner. jst.go.jpacs.org

Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Butyl oleanolate (B1249201), enabling its isolation from related compounds and complex sample matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of oleanolic acid and its esters, including Butyl oleanolate. nih.gov Due to the non-polar nature of the triterpenoid (B12794562) backbone, reversed-phase (RP) HPLC is the most common approach.

Detailed research findings indicate that for the parent compound, oleanolic acid, separation is typically achieved on C18 columns. hrpub.orgscirp.orgresearchgate.net Mobile phases usually consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, often with an acidic pH to ensure the carboxylic acid group is protonated. hrpub.orgscirp.org Detection is commonly performed using a UV detector at wavelengths around 202-215 nm, where the molecule exhibits absorbance. hrpub.org

For this compound, the esterification of the carboxylic acid group increases its lipophilicity compared to oleanolic acid. Consequently, HPLC methods would be adapted, likely requiring a higher proportion of organic solvent in the mobile phase for efficient elution from a reversed-phase column. The fundamental principles of separation and detection remain the same. A simple, precise, and accurate HPLC method for oleanolic acid has been validated using a mobile phase of methanol and phosphate (B84403) buffer, which could be adapted for its butyl ester derivative. lcms.czdocbrown.info

Table 1: Examples of HPLC Conditions for Oleanolic Acid Analysis
ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Shim-pack Solar C18 (250 × 4.6 mm, 5 µm)Methanol : 25 mM Phosphate Buffer (pH 3) (90:10 v/v)1.0202 hrpub.org
Zorbax Eclipse XDB-C18 (250 × 4.6 mm, 5 µm)Methanol : Water with 0.2% Phosphoric Acid (87:13 v/v)0.8210 scirp.org
Alltech Apollo C18 (250 × 4.6 mm, 5 µm)Methanol : Ultra-pure Water (95:5 v/v)0.4215 hrpub.org
Diamonsil C18 (150 mm x 4.6 mm, 5 µm)Methanol : Water (95:5, v/v)1.0210 docbrown.info

Gas Chromatography (GC) is a high-resolution separation technique that can be applied to the analysis of this compound. For non-volatile or thermally labile compounds like the parent oleanolic acid, derivatization is essential to increase volatility and thermal stability. researchgate.net A common strategy is silylation, where active hydrogens (in hydroxyl and carboxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group. hmdb.caresearchgate.net

This compound is inherently more volatile than oleanolic acid due to the esterification of the polar carboxylic acid group. However, the hydroxyl group at the C-3 position still imparts a degree of polarity and may require derivatization (e.g., silylation) for optimal peak shape and thermal stability during GC analysis. GC coupled with mass spectrometry (GC-MS) is particularly powerful, as it provides both retention time data for quantification and mass spectra for structural confirmation. gcms.czznaturforsch.com The analysis of other butyl esters, such as butyl p-hydroxybenzoate, by GC-MS has been demonstrated to be an effective analytical technique. gcms.cz

Table 2: GC-MS Conditions for Analysis of Related Triterpenes and Esters
Compound TypeDerivatizationColumnKey FindingReference
Oleanolic & Ursolic AcidsSilylation (BSTFA)HP5-MS (30 m × 0.25 mm)Required derivatization for GC analysis; separation and identification possible. znaturforsch.com
Oleanolic & Ursolic AcidsSilylationNot SpecifiedGC after silylation enables accurate routine measurement. researchgate.net
Food Preservatives (including Butyl p-hydroxybenzoate)NoneNot SpecifiedDirect GC/MS analysis is effective for verifying HPLC results. gcms.cz
Fatty Acid Butyl EstersEsterification to butyl estersNot SpecifiedConversion to butyl esters prior to GC-FID is a reported method for fatty acids in dairy. mdpi.com

For highly complex samples, such as crude reaction mixtures or natural product extracts, one-dimensional HPLC may not provide sufficient resolving power. Two-dimensional liquid chromatography (2D-LC) offers significantly enhanced peak capacity by subjecting the sample to two sequential, independent separation mechanisms. nih.govchrom-china.com This is particularly useful for separating structurally similar compounds, such as triterpenoid isomers, from a multitude of matrix components. lcms.cz

In a typical 2D-LC setup for triterpenoid ester analysis, an initial separation could be performed using one type of column chemistry (e.g., hydrophilic interaction liquid chromatography, HILIC), with fractions being automatically transferred to a second column with orthogonal chemistry (e.g., reversed-phase C18). nih.gov This approach, often hyphenated with mass spectrometry, minimizes peak overlap and allows for the accurate quantification of target analytes like this compound, even when they are present at low concentrations in a complex background. lcms.czosti.gov The use of 2D-LC has been shown to be a powerful method for resolving co-eluting compounds like oleanolic and ursolic acids in traditional Chinese medicine samples, a challenge directly analogous to analyzing this compound in the presence of other similar esters. lcms.cz

Mass Spectrometry-Based Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound, providing information on its molecular weight and fragmentation patterns.

Ion Trap (IT) mass spectrometers are particularly well-suited for detailed structural analysis due to their ability to perform sequential tandem mass spectrometry (MSn). researchgate.netbasinc.com In an IT-MS experiment, ions of a specific mass-to-charge ratio (m/z), such as the molecular ion of this compound, can be isolated and trapped. These trapped ions are then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process can be repeated (MS3, MS4, etc.) to build a detailed map of the molecule's structure. basinc.com

For oleanolic acid, IT-MS analysis reveals characteristic fragmentation, including a retro-Diels-Alder (RDA) cleavage of the C-ring, which is a hallmark of Δ12-triterpenoids. researchgate.netresearchgate.net For this compound, the fragmentation pattern would be expected to show an initial loss related to the butyl ester group (e.g., loss of butene, C4H8, or a butoxy radical, •OC4H9). Subsequent fragmentation (MSn) of the remaining oleanolic acid backbone would then yield the characteristic fragments seen for the parent compound, confirming the core triterpenoid structure. researchgate.netnih.gov

Table 3: Major Fragment Ions of Oleanolic Acid in Mass Spectrometry
Ionization ModePrecursor Ion [M-H]⁻ (m/z)Major Fragment Ions (m/z)Reference
Negative ESI455407, 391 researchgate.netnih.gov
Positive ESI/APCI457 [M+H]⁺439, 411, 393 nih.gov
Electron Impact (EI)456 [M]⁺248 (RDA), 203, 189 nih.govresearchgate.net

The combination of liquid chromatography with mass spectrometry (LC-MS), and particularly with tandem mass spectrometry (LC-MS/MS), represents the state-of-the-art for the analysis of compounds like this compound in complex samples. mdpi.comresearchgate.netnih.gov This hyphenated technique leverages the separation power of HPLC with the sensitive and specific detection capabilities of MS.

In an LC-MS/MS analysis, the sample is first separated by HPLC. The column effluent is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI), where molecules are ionized. nih.gov For quantitative analysis, a specific mode called Multiple Reaction Monitoring (MRM) is often used. researchgate.netshimadzu.com In this mode, the mass spectrometer is set to select the precursor ion of this compound, fragment it, and monitor for one or more of its specific product ions. This high degree of specificity allows for the accurate quantification of this compound even in the presence of co-eluting compounds with the same nominal mass, making it a powerful tool for research and quality control. researchgate.netshimadzu.com

Spectroscopic and Imaging Techniques for Structural Insights

The comprehensive characterization of this compound, a derivative of the pentacyclic triterpene oleanolic acid, relies on a suite of advanced analytical methodologies. Spectroscopic and imaging techniques are indispensable for elucidating its molecular structure, conformation, solid-state arrangement, and activity at the cellular level. These methods provide critical data that underpin our understanding of its chemical nature and biological interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound in solution. studypug.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the connectivity of atoms, and their spatial relationships. Both ¹H and ¹³C NMR are routinely employed.

The ¹H-NMR spectrum of this compound shows characteristic signals that confirm its structure. The oleanane (B1240867) skeleton is identified by a series of signals for the seven tertiary methyl groups. mdpi.com A distinctive signal for the olefinic proton at the C-12 position typically appears as a broad singlet around δ 5.43 ppm. mdpi.com The attachment of the butyl ester group is confirmed by signals corresponding to the butyl chain protons. For instance, the methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-) would show a characteristic triplet, while the terminal methyl group (-CH₃) of the butyl chain would appear as another triplet at a higher field.

The ¹³C-NMR spectrum provides further confirmation of the carbon framework. Key signals include those for the C-3 carbon bearing the hydroxyl group (in the parent oleanolic acid, this is around δ 79.92 ppm), the olefinic carbons C-12 and C-13 (around δ 124.22 and δ 146.47 ppm, respectively), and the carboxyl carbon of the ester group at C-28 (around δ 181.86 ppm). mdpi.com The four distinct carbon signals of the butyl group confirm the esterification. The chemical shift of these carbons is influenced by the electronegative oxygen atom, with the effect diminishing with distance along the chain. docbrown.info

Detailed research findings from the spectral analysis of oleanolic acid derivatives provide a reference for this compound. ijcpa.in

Table 1: Characteristic NMR Data for the Oleanane Skeleton (based on Oleanolic Acid)

NucleusTypeChemical Shift (δ ppm)Key Features
¹HOlefinic Proton (H-12)~5.43Broad singlet, characteristic of the olea-12-ene skeleton. mdpi.com
¹HMethine Proton (H-3)~3.37Triplet, associated with the hydroxyl-bearing carbon. mdpi.com
¹HMethyl Protons~0.81 - 1.20Multiple singlets for the seven tertiary methyl groups. mdpi.com
¹³CCarboxyl Carbon (C-28)~181.86Signal for the carboxyl group carbon. mdpi.com
¹³COlefinic Carbons (C-12/C-13)~124.22 / ~146.47Signals for the double bond carbons. mdpi.com
¹³COxygenated Carbon (C-3)~79.92Signal for the hydroxyl-bearing carbon. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. anton-paar.com For this compound, this analysis has revealed polymorphism, meaning it can exist in more than one crystalline form. mdpi.com

Research has identified at least two polymorphic forms of this compound, a monoclinic form designated P2₁-but-OA and a higher-symmetry rhombohedral form, R3-but-OA . mdpi.com The single crystals for these analyses were typically obtained by slow evaporation from various solvents like dimethylformamide (DMF). mdpi.com

In the R3-but-OA polymorph, the asymmetric unit contains two symmetry-independent molecules. These molecules are linked by O-H···O hydrogen bonds, forming helical chains. mdpi.com In contrast, the P2₁ form is primarily governed by van der Waals interactions. researchgate.net Analysis of the intermolecular interactions using Hirshfeld surfaces shows that in both polymorphs, H···H contacts are the most significant, contributing to over 90% of the close contacts, which is characteristic of molecules with a large hydrocarbon surface. mdpi.com

The structural data obtained from X-ray crystallography is crucial for understanding the physical properties of this compound in its solid state and how molecules pack together. mdpi.com

Table 2: Crystallographic Data for this compound Polymorphs

ParameterR3-but-OA mdpi.comP2₁-but-OA mdpi.com
Crystal System RhombohedralMonoclinic
Space Group R3P2₁
Key Interactions O-H···O hydrogen bondsvan der Waals forces
Molecular Packing Forms helical chainsLayered structure
Thermodynamic Relation Metastable formThermodynamically preferred phase

Advanced Imaging for Cellular and Subcellular Localization Studies

While direct imaging of this compound within cellular structures is not extensively documented, studies on its parent compound, oleanolic acid, provide significant insights into how such molecules can be tracked and their effects visualized at a subcellular level. Advanced imaging techniques are employed to understand the cytoprotective effects of these triterpenoids. researcher.lifenih.gov

In studies investigating the effects of oleanolic acid on human keratinocyte (HaCaT) cells under oxidative stress induced by tert-butyl hydroperoxide (tBHP), advanced imaging was used to visualize the localization of key proteins involved in the cellular defense mechanism. nih.govnih.gov Specifically, super-resolution confocal microscopy (STED) has been utilized to observe changes in the nuclear localization of proteins like Nrf2 and heme oxygenase-1 (HO-1). nih.gov

These imaging studies revealed that while the pro-oxidative agent tBHP caused an increase in the nuclear localization of Nrf2 and HO-1, pre-treatment with oleanolic acid led to reduced levels of nuclear HO-1. nih.gov This suggests that the protective effects of oleanolic acid may involve pathways that are independent of Nrf2 activation. nih.govnih.gov Such imaging techniques are crucial for elucidating the molecular mechanisms of action, providing a visual map of the compound's influence on cellular signaling cascades. researcher.life These methodologies establish a framework for future investigations into the specific cellular and subcellular distribution of this compound and other derivatives.

Biosynthetic Pathways of Oleanolic Acid Precursors

Mevalonate (B85504) Pathway in Triterpenoid (B12794562) Biosynthesis

Triterpenoids, including the precursor to oleanolic acid, are synthesized via the mevalonate (MVA) pathway, which primarily occurs in the plant cell's cytoplasm and endoplasmic reticulum. nih.govgenome.jpscielo.br This pathway is one of the two main routes for producing isoprenoids in plants, the other being the methylerythritol 4-phosphate (MEP) pathway. nih.govfrontiersin.org The MVA pathway is specifically responsible for generating sesquiterpenes (C15) and triterpenes (C30). rsc.org

The pathway starts with the formation of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal C5 building blocks of all terpenoids. nih.gov Two molecules of farnesyl diphosphate (FPP), a C15 compound, are then condensed to form the C30 precursor, squalene (B77637). nih.gov This entire sequence of reactions, leading up to squalene, is often referred to as the mevalonate/acetate pathway. nih.gov

Role of Oxidosqualene Cyclases (OSCs) and Beta-Amyrin Synthase

The first major diversification step in triterpenoid biosynthesis is the cyclization of a linear precursor, 2,3-oxidosqualene (B107256), which is formed from squalene by the enzyme squalene epoxidase (SQE). oup.com This crucial cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). oup.comfrontiersin.orgnih.gov OSCs are responsible for converting the linear 2,3-oxidosqualene into a wide variety of cyclic triterpene skeletons, with over 100 different skeletons estimated to originate from their activity. oup.commdpi.com

For the biosynthesis of oleanolic acid, the key enzyme is a specific OSC called β-amyrin synthase (β-AS). plos.orgresearchgate.net This enzyme catalyzes the cyclization of 2,3-oxidosqualene specifically into the pentacyclic triterpene scaffold known as β-amyrin. plos.orgresearchgate.netpakbs.org β-amyrin serves as the direct precursor for the entire oleanane (B1240867) series of triterpenoids, including oleanolic acid. researchgate.net While some OSCs can produce multiple products, others, like the NaOSC2 from Nicotiana attenuata, are highly selective and produce only β-amyrin. nih.govnih.gov

Cytochrome P450 Enzymes in Post-Cyclization Modifications

Following the formation of the basic triterpene skeleton by OSCs, a vast array of structural modifications occurs, primarily catalyzed by cytochrome P450 monooxygenases (P450s). frontiersin.orguni-hannover.de These enzymes are responsible for decorating the triterpene core with various functional groups, including hydroxyl, carbonyl, and carboxyl groups, through regio- and stereo-specific oxidation reactions. frontiersin.orgfrontiersin.org This P450-catalyzed functionalization is a critical source of the structural diversity seen in triterpenoids. frontiersin.org

In the biosynthesis of oleanolic acid, the β-amyrin skeleton undergoes oxidation at the C-28 methyl group. plos.orgoup.com This multi-step oxidation is carried out by a single P450 enzyme, typically belonging to the CYP716A subfamily. plos.orgnih.gov For example, CYP716A12 from Medicago truncatula and CYP716A52v2 from Panax ginseng have been identified as β-amyrin 28-oxidases that convert β-amyrin, via the intermediate erythrodiol, into oleanolic acid. plos.orgoup.com This specific oxidative step is essential for the formation of oleanolic acid. researchgate.netnih.gov

Glycosylation and Esterification in Natural Triterpenoid Diversity

The structural and functional diversity of triterpenoids in nature is further expanded through glycosylation and esterification. thieme-connect.comrsc.org

Glycosylation is the attachment of sugar moieties to the triterpenoid aglycone, a reaction catalyzed by enzymes called UDP-glycosyltransferases (UGTs). encyclopedia.pubfrontiersin.orgnih.gov This process forms triterpenoid saponins, which often exhibit enhanced water solubility and different biological activities compared to their non-glycosylated precursors. encyclopedia.pubfrontiersin.orgtandfonline.com

Esterification involves the attachment of an acyl group, often from fatty acids or aromatic acids like cinnamic acid, to the triterpene skeleton. google.comnih.gov In nature, triterpene alcohols are frequently found esterified with various carboxylic acids. google.commdpi.com This modification, catalyzed by acyltransferases, creates a class of compounds known as triterpene esters, which play roles in plant defense and other biological functions. nih.govscielo.br While Butyl oleanolate (B1249201) is a synthetic ester, the natural occurrence of oleanolic acid and other triterpenes as esters highlights this important pathway for diversification. rsc.org

Research Findings

Antioxidant and Oxidative Stress Modulation

This compound demonstrates significant antioxidant properties, playing a crucial role in cellular protection against oxidative stress. smolecule.com This is achieved through a multi-pronged approach that includes direct interaction with reactive molecules and modulation of endogenous antioxidant defense systems.

Free Radical Scavenging and Lipid Peroxidation Inhibition

This compound is an effective scavenger of free radicals. smolecule.com Free radicals are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA. nih.gov The accumulation of this damage, known as oxidative stress, is implicated in the pathogenesis of numerous diseases.

One of the key antioxidant functions of this compound is the inhibition of lipid peroxidation. smolecule.comresearchgate.net Cell membranes, rich in polyunsaturated fatty acids, are particularly susceptible to oxidative damage. researchgate.net Lipid peroxidation can disrupt membrane integrity and function, leading to cellular dysfunction. This compound's ability to inhibit this process helps to preserve cell membrane structure and function. For instance, oleanolic acid, the parent compound of this compound, has shown an ability to inhibit lipid peroxidation induced by various agents. researchgate.net Research on oleanolic acid from grape peel demonstrated significant lipid peroxidation inhibition. ksu.edu.sa

Antioxidant Activities of Oleanolic Acid (Parent Compound of this compound)
ActivityFindingSource
DPPH Radical Scavenging85.30 ± 1.84% activity, comparable to ascorbic acid and BHT. ksu.edu.sa
Lipid Peroxidation Inhibition24.66 ± 1.45% inhibition. ksu.edu.sa
Ferric Reducing Antioxidant Power (FRAP)FRAP value of 0.77 ± 0.08. ksu.edu.sa

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway and Antioxidant Enzyme Expression

A pivotal mechanism underlying the antioxidant effects of this compound's parent compound, oleanolic acid, involves the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govmdpi.comresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. unifi.itpsu.edu

Under normal conditions, Nrf2 is kept at low levels. However, in response to oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of its target genes. unifi.itpsu.edu This leads to the increased expression of numerous antioxidant enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). mdpi.compatsnap.comresearchgate.net Studies on oleanolic acid have shown that it can increase the protein levels of Nrf2, leading to enhanced activity of these protective enzymes. mdpi.com This upregulation of the endogenous antioxidant defense system fortifies cells against oxidative insults. capes.gov.brnih.gov

Modulation of Reactive Oxygen Species (ROS) Generation

This compound and its parent compound, oleanolic acid, have been shown to modulate the generation of reactive oxygen species (ROS). nih.govnih.gov While ROS are natural byproducts of cellular metabolism and play roles in cell signaling, their overproduction leads to oxidative stress. nih.gov

Oleanolic acid has been observed to reduce the production of ROS in various experimental models. mdpi.comresearchgate.netnih.gov For example, in human keratinocytes subjected to oxidative stress, pretreatment with oleanolic acid significantly reduced intracellular ROS levels. nih.govmdpi.com It can also decrease the generation of ROS in liver mitochondria. mdpi.com By controlling ROS levels, this compound helps to maintain cellular redox homeostasis and prevent oxidative damage.

Anti-inflammatory Pathways and Immunomodulation

In addition to its antioxidant properties, this compound exhibits potent anti-inflammatory and immunomodulatory effects. smolecule.comresearchgate.net It achieves this by targeting key signaling pathways and mediators involved in the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Production

A hallmark of the anti-inflammatory activity of this compound's parent compound, oleanolic acid, is its ability to inhibit the production of pro-inflammatory cytokines. nih.govmdpi.com Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are key mediators of inflammation. researchgate.netnih.gov

Studies have demonstrated that oleanolic acid and its derivatives can significantly reduce the expression and release of these cytokines in various inflammatory conditions. mdpi.comresearchgate.netnih.gov For instance, oleanolic acid derivatives have been shown to reduce the mRNA expression of TNF-α, IL-6, and IL-17 in neuronal cell lines. researchgate.net This inhibition of pro-inflammatory cytokine production helps to dampen the inflammatory cascade and mitigate tissue damage.

Inhibition of Pro-inflammatory Cytokines by Oleanolic Acid and its Derivatives
CompoundModelEffectSource
Oleanolic AcidDiabetic miceDecreased serum and liver gene expression of IL-6, IL-1β, and TNF-α. mdpi.com
Oleanolic Acid DerivativesNeuronal and monocytic cell lines (LPS-stimulated)Reduced mRNA expression of TNF-α, NF-κB, IL-6, and IL-17 by two- to seven-fold. researchgate.net
Diamine-PEGylated Oleanolic Acid DerivativeLPS-stimulated RAW 264.7 cellsInhibited the expression of TNF-α and IL-1β. nih.govresearchgate.net

Modulation of Inflammatory Signaling Cascades (e.g., NF-κB, iNOS)

The anti-inflammatory effects of this compound are mediated through the modulation of critical inflammatory signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.compatsnap.com NF-κB is a master regulator of inflammation, controlling the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and the enzyme inducible nitric oxide synthase (iNOS). patsnap.comugr.es

Oleanolic acid and its derivatives have been shown to inhibit the activation of NF-κB. mdpi.compsu.edupatsnap.com This is often achieved by preventing the degradation of its inhibitory protein, IκBα. nih.govugr.es By blocking NF-κB activation, these compounds effectively suppress the downstream expression of inflammatory mediators.

Furthermore, this compound's parent compound, oleanolic acid, can inhibit the expression and activity of iNOS. nih.govmdpi.comresearchgate.net iNOS is responsible for the production of large amounts of nitric oxide (NO) during inflammation, which can contribute to tissue damage. Inhibition of iNOS by oleanolic acid and its derivatives has been observed in various cell types, including keratinocytes and neuronal cells. nih.govmdpi.comresearchgate.net This modulation of key inflammatory signaling pathways underscores the significant anti-inflammatory potential of this compound.

Anticancer and Chemopreventive Mechanisms in Preclinical Models

This compound has demonstrated promising anticancer and chemopreventive properties in various preclinical settings. Its mechanisms of action are multifaceted, targeting critical processes involved in tumor initiation, promotion, and progression.

A fundamental aspect of this compound's anticancer activity is its ability to inhibit the proliferation of cancer cells. smolecule.com This is often achieved by inducing cell cycle arrest, a process that halts cell division at specific checkpoints. smolecule.com While direct studies on this compound are still developing, research on its parent compound, oleanolic acid, provides significant insights. Oleanolic acid has been shown to cause cell cycle arrest at various phases, including G0/G1, S, and G2/M, in a variety of cancer cell lines such as prostate, gallbladder, pancreatic, and hepatocellular carcinoma cells. mdpi.com For instance, in human bladder cancer T24 cells, oleanolic acid treatment led to a significant suppression of cell proliferation. researchgate.net Similarly, derivatives of oleanolic acid have been found to induce G1 cell cycle arrest in human leukemia cell lines. researchgate.net This suggests that this compound may exert similar effects, a hypothesis that warrants further investigation. The specific phase of cell cycle arrest can be dependent on the cancer cell type and the concentration of the compound. researchgate.netoncotarget.com

CompoundCancer Cell LineEffectReference
Oleanolic AcidProstate cancer cellsG0/G1 phase arrest mdpi.com
Oleanolic AcidGallbladder cancer cellsG0/G1 phase arrest mdpi.com
Oleanolic AcidPancreatic cancer cellsS and/or G2/M phase arrest mdpi.com
Oleanolic AcidHepatocellular carcinoma cellsG2/M phase arrest mdpi.com
Oleanolic AcidHuman bladder cancer T24 cellsSuppressed cell proliferation researchgate.net
Oleanolic Acid Derivative (OEOA)Human leukemia cell lines (K562, HEL, JURKAT)G1 phase cell cycle arrest researchgate.net

This compound is suggested to induce apoptosis, or programmed cell death, in cancer cells. smolecule.com This is a critical mechanism for eliminating malignant cells. The parent compound, oleanolic acid, has been extensively studied in this regard, demonstrating its ability to trigger both the extrinsic and intrinsic apoptotic pathways. mdpi.com This involves the activation of caspases, such as caspase-3, and the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio which favors apoptosis. mdpi.comresearchgate.net Furthermore, oleanolic acid has been shown to induce apoptosis through a mitochondrial-dependent pathway, involving the release of cytochrome c. mdpi.com

In addition to apoptosis, there is evidence that oleanolic acid and its derivatives can modulate autophagy, a cellular process of self-digestion. mdpi.com Autophagy can have a dual role in cancer, either promoting cell survival or contributing to cell death. Oleanolic acid has been reported to induce autophagy in some cancer cell models, which in certain contexts can impair cancer cell proliferation and invasion. chemsrc.com However, the precise role of this compound in modulating autophagy and its interplay with apoptosis in different cancer types remains an active area of research.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. uspharmacist.com Preclinical evidence suggests that oleanolic acid, the parent compound of this compound, possesses anti-angiogenic properties. mdpi.com It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs), key processes in angiogenesis. nih.gov This effect is partly mediated by the downregulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. nih.govnih.gov By disrupting the tumor's blood supply, oleanolic acid can hinder its growth and spread.

Furthermore, oleanolic acid has demonstrated the ability to inhibit the invasion and metastasis of tumor cells in several cancer models, including osteosarcoma and non-small cell lung cancer. mdpi.com Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The ability of oleanolic acid to interfere with this process highlights its potential as a comprehensive anticancer agent. While these findings are promising, further studies are needed to specifically evaluate the anti-angiogenic and anti-metastatic effects of this compound.

The anticancer effects of this compound and its parent compound, oleanolic acid, are mediated through their interaction with critical intracellular signaling pathways that regulate cell survival, proliferation, and death. One of the most consistently reported targets is the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer. mdpi.commdpi.comfrontiersin.org Oleanolic acid and its derivatives have been shown to inhibit this pathway in a dose-dependent manner. mdpi.com This inhibition leads to a downstream suppression of protein synthesis and cell growth. researchgate.netnih.gov Specifically, oleanolic acid has been found to inhibit the phosphorylation of Akt and S6K, key components of this pathway. mdpi.comresearchgate.netnih.gov

Another important pathway modulated by oleanolic acid is the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2. mdpi.commdpi.com The role of ERK1/2 in oleanolic acid-induced effects can be complex and cell-type specific. In some cancer cells, oleanolic acid treatment leads to a significant decrease in the levels of phosphorylated ERK1/2, contributing to its anti-proliferative effects. mdpi.com Conversely, in other contexts, activation of ERK1/2 has been associated with oleanolic acid-induced apoptosis. nih.gov This highlights the intricate and context-dependent nature of the cellular response to this class of compounds.

Signaling PathwayEffect of Oleanolic Acid/DerivativesDownstream ConsequencesReference
PI3K/Akt/mTOR/S6KInhibitionDecreased cell proliferation, survival, and growth mdpi.comresearchgate.netnih.gov
ERK1/2Modulation (inhibition or activation depending on cell type)Altered cell proliferation and apoptosis mdpi.comnih.gov

Hepatoprotective and Anti-Fibrotic Activities

Beyond its anticancer potential, this compound is recognized for its hepatoprotective and anti-fibrotic activities, properties largely inherited from its parent compound, oleanolic acid. smolecule.commdpi.com The liver is a primary site for the metabolism of xenobiotics and is susceptible to damage from various toxins.

This compound has shown potential in protecting liver cells from damage induced by toxins. smolecule.com Research suggests that it can help prevent liver fibrosis, a condition characterized by the excessive accumulation of scar tissue in the liver. smolecule.com The anti-fibrotic effects of this compound are attributed to its ability to inhibit the TGF-β1/Smad signaling pathway, a key driver of fibrosis. smolecule.com

Studies on oleanolic acid have demonstrated its ability to protect against hepatocellular damage induced by a variety of chemical agents, including acetaminophen (B1664979) and carbon tetrachloride. oup.comresearchgate.net This protective effect is mediated through several mechanisms. Oleanolic acid has been shown to reduce the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage, in a dose-dependent manner. nih.gov It also helps to restore the levels of endogenous antioxidants such as glutathione (B108866) (GSH). researchgate.net

A key mechanism underlying the hepatoprotective effects of oleanolic acid is the activation of the Nrf2 signaling pathway. researchgate.netresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, oleanolic acid enhances the liver's capacity to detoxify harmful substances and combat oxidative stress, thereby protecting hepatocytes from injury. researchgate.netresearchgate.net

Modulation of Hepatic Fibrosis Development

Hepatic fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can lead to cirrhosis and liver failure. nih.govmdpi.com Preclinical studies have explored the potential of oleanolic acid (OA) and its derivatives to mitigate the development of hepatic fibrosis.

One study investigated a novel oleanolic acid derivative, 3-oxours-oleana-9(11), 12-dien-28-oic acid (Oxy-Di-OA), for its protective effects against carbon tetrachloride (CCl₄)-induced liver injury in rats. nih.gov Daily intraperitoneal administration of Oxy-Di-OA was found to prevent the progression of CCl₄-induced liver fibrosis. This was evidenced by histological examination and immunohistochemical analysis, which showed a significant suppression of the increase in plasma aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) levels. nih.gov Furthermore, Oxy-Di-OA was observed to inhibit the expression of transforming growth factor-β1 (TGF-β1), a key cytokine involved in the activation of hepatic stellate cells (HSCs) and the subsequent deposition of ECM. nih.govnih.gov

Another study highlighted the role of farnesoid X receptor (FXR) antagonists in preventing liver fibrosis. bioworld.com A derivative of oleanolic acid was shown to effectively inhibit lipid accumulation in the liver and prevent liver fibrosis in both high-fat diet-fed mice and bile duct-ligated rats. bioworld.com The activation of HSCs is a central event in hepatic fibrosis, and inflammatory responses play a crucial role in this process. frontiersin.org Therapeutic strategies often target the inhibition of inflammatory responses and HSC proliferation and activation. nih.gov

Study TypeModelCompoundKey FindingsReference
In vivoCCl₄-induced hepatic fibrosis in rats3-oxours-oleana-9(11), 12-dien-28-oic acid (Oxy-Di-OA)Prevented development of fibrosis, suppressed AST and ALT increases, inhibited TGF-β1 expression. nih.gov
In vivoHigh-fat diet mice and bile duct-ligation ratsOleanolic acid derivative (FXR antagonist)Inhibited lipid accumulation and prevented liver fibrosis. bioworld.com

Influence on Bile Acid Transporters (e.g., MRP2, MRP3, MRP4)

Bile acid transporters play a critical role in maintaining bile acid homeostasis and protecting the liver from cholestatic injury. The multidrug resistance-associated proteins (MRP) are key players in this process. MRP2 is located on the canalicular membrane of hepatocytes and transports conjugated bile acids into the bile, while MRP3 and MRP4 are found on the sinusoidal membrane and efflux bile acids from hepatocytes into the blood, providing a protective mechanism during cholestatic conditions. evotec.comevotec.com

Preclinical research has demonstrated that oleanolic acid (OA) can modulate the expression of these transporters. In a study involving bile duct-ligated (BDL) mice, a model for extrahepatic cholestasis, OA was found to attenuate the condition in association with an increase in urinary bile acid output. mdpi.comencyclopedia.pub Mechanistically, gene expression analysis revealed that OA administration led to increased mRNA expression of the bile acid efflux transporters MRP2, MRP3, and MRP4. mdpi.comencyclopedia.pub This effect is believed to be mediated through the activation of the nuclear factor-erythroid 2-related factor (Nrf2) pathway. mdpi.comencyclopedia.pub By upregulating these basolateral transporters, OA facilitates the removal of excess bile acids from the liver, thereby mitigating liver injury. mdpi.comencyclopedia.pub

Interestingly, the same study also noted a decrease in the expression of the bile salt export pump (Bsep) in sham-operated mice treated with OA, an effect attributed to OA's antagonism of the farnesoid X receptor (FXR). mdpi.com This dual action—upregulating MRPs via Nrf2 and potentially reducing Bsep via FXR antagonism—suggests a complex regulatory role for OA in bile acid transport during cholestasis. mdpi.com

TransporterLocation in HepatocyteFunctionEffect of Oleanolic AcidProposed MechanismReference
MRP2 (ABCC2)Canalicular membraneEfflux of conjugated bile acids into bileIncreased mRNA expressionNrf2 activation evotec.commdpi.comencyclopedia.pub
MRP3 (ABCC3)Sinusoidal membraneEfflux of bile acids into bloodIncreased mRNA expressionNrf2 activation evotec.commdpi.comencyclopedia.pub
MRP4 (ABCC4)Sinusoidal membraneEfflux of bile acids into bloodIncreased mRNA expressionNrf2 activation evotec.commdpi.comencyclopedia.pub

Metabolic Regulation and Antidiabetic Potential

Oleanolic acid (OA) and its derivatives have demonstrated significant potential in the regulation of metabolic processes, exhibiting promising antidiabetic properties through various mechanisms. nih.govresearchgate.netjapsonline.com These compounds can influence glucose homeostasis, improve insulin (B600854) sensitivity, and modulate the activity of key enzymes and genes involved in metabolic pathways. nih.govjapsonline.com

Glucose Homeostasis Modulation in Preclinical Models

Preclinical studies have consistently shown the ability of oleanolic acid to modulate glucose homeostasis. In streptozotocin (B1681764) (STZ)-induced diabetic rats, treatment with oleanolic acid has been shown to significantly reduce fasting blood glucose levels. researchgate.netpeerj.com It also helps in lowering postprandial hyperglycemia. peerj.com Furthermore, in a diet-induced pre-diabetic rat model, oleanolic acid demonstrated an enhancement of glucose homeostasis. peerj.com The antidiabetic effects of oleanolic acid have been observed in models of both Type 1 and Type 2 diabetes. researchgate.net

Improvement of Insulin Sensitivity and β-Cell Function

A key aspect of the antidiabetic potential of oleanolic acid lies in its ability to improve insulin sensitivity and preserve the function of pancreatic β-cells. nih.govresearchgate.net In individuals with normal glucose tolerance but an elevated 1-hour postload plasma glucose, a state associated with an increased risk of type 2 diabetes, there is evidence of both insulin resistance and reduced β-cell function. nih.gov Oleanolic acid appears to address both of these defects.

Studies have shown that oleanolic acid improves insulin response and preserves the functionality and survival of β-cells. nih.govresearchgate.net It has been reported to enhance the survival of pancreatic islets and may influence the number and type of islet cells in a β-cell deficient state. peerj.com In adipose tissue of insulin-resistant rats, oleanolic acid supplementation was found to ameliorate fructose-induced insulin resistance. researchgate.net This was accompanied by a reversal of the increase in the Adipo-IR index and plasma non-esterified fatty acid concentrations. researchgate.net Similarly, in young-onset type 2 diabetes, which is characterized by substantially reduced insulin sensitivity and decompensated β-cell function, therapeutic interventions aim to improve these parameters. e-dmj.org

Enzyme Inhibition (e.g., α-Glucosidase, PTP1B, Glycogen (B147801) Phosphorylase)

Oleanolic acid exerts its metabolic regulatory effects in part through the inhibition of key enzymes involved in carbohydrate metabolism and insulin signaling.

α-Glucosidase: This intestinal enzyme is responsible for the breakdown of carbohydrates into absorbable monosaccharides. science.govnih.gov Oleanolic acid is a potent inhibitor of α-glucosidase, which helps to control postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption. nih.govresearchgate.netscience.gov

Protein-Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. nih.govnih.govjapsonline.com By inhibiting PTP1B, oleanolic acid enhances insulin sensitivity and stimulates glucose uptake. nih.govjapsonline.com The inhibitory effect of oleanolic acid on PTP1B has been demonstrated to be potent and selective. nih.gov

Glycogen Phosphorylase: This enzyme is the rate-limiting step in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate. japsonline.commdpi.com Oleanolic acid has been shown to inhibit glycogen phosphorylase, thereby reducing hepatic glucose output. nih.govjapsonline.com Studies have reported its inhibitory activity in both lung cancer cells and rabbit muscle. nih.govjapsonline.com

EnzymeFunctionEffect of Oleanolic AcidReference
α-GlucosidaseCarbohydrate digestion in the small intestineInhibition nih.govresearchgate.netscience.gov
Protein-Tyrosine Phosphatase 1B (PTP1B)Negative regulation of insulin signalingInhibition nih.govnih.govjapsonline.com
Glycogen PhosphorylaseRate-limiting step of glycogenolysisInhibition nih.govjapsonline.commdpi.com

Regulation of Gene Expression in Metabolic Pathways (e.g., SREBP-1c, IRS1, GLUT4)

Oleanolic acid and its derivatives also modulate the expression of genes that are crucial for metabolic regulation.

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor plays a key role in hepatic lipogenesis. mit.edu Insulin is known to activate SREBP-1c. mit.edu While direct modulation of SREBP-1c by this compound is not explicitly detailed, oleanolic acid derivatives have been shown to inhibit the expression of lipid metabolism-regulating genes. bioworld.com

Insulin Receptor Substrate 1 (IRS1): IRS1 is a critical docking protein in the insulin signaling cascade. researchgate.net In adipose tissue of fructose-fed rats, oleanolic acid enhanced the mRNA expression of the gene encoding IRS-1. researchgate.net At the protein level, it upregulated total IRS-1 expression and suppressed its inhibitory phosphorylation. researchgate.net

Glucose Transporter Type 4 (GLUT4): GLUT4 is the primary insulin-responsive glucose transporter in adipose tissue and muscle. uminho.pt Oleanolic acid has been shown to increase the protein expression of GLUT4 in insulin-resistant HepG2 cells, thereby facilitating glucose uptake. nih.gov The expression of the GLUT4 gene can be upregulated by SREBP-1c in adipocytes. nih.gov

GeneFunction in MetabolismEffect of Oleanolic Acid/DerivativesReference
SREBP-1cRegulation of lipogenesisInhibition of downstream lipid metabolism genes by OA derivatives. bioworld.commit.edu
IRS1Insulin signaling cascadeEnhanced mRNA and protein expression. researchgate.netnih.gov
GLUT4Insulin-responsive glucose transportIncreased protein expression. uminho.ptnih.govnih.gov

Preclinical Biological Activities and Molecular Mechanisms of Action of this compound

Research specifically investigating the preclinical biological activities of this compound is limited. However, extensive studies have been conducted on its parent compound, oleanolic acid, and its various other derivatives. These studies provide a foundational understanding of the potential biological activities that this compound may possess, given that derivatives of oleanolic acid are known to exhibit a range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. mdpi.com The esterification of oleanolic acid to form this compound is a process that can enhance its solubility and bioavailability, potentially influencing its therapeutic efficacy. smolecule.com

Antiviral and Antimicrobial Research

While direct studies on the antiviral and antimicrobial properties of this compound are not extensively available in the reviewed literature, the parent compound, oleanolic acid, and its derivatives have demonstrated significant activity against various pathogens.

Oleanolic acid (OA) and its analogues have been the subject of numerous studies for their antiviral potential. nih.gov Research has shown that these compounds can inhibit the replication of several viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). nih.gov

Derivatives of oleanolic acid have been synthesized and evaluated for their anti-HIV activity, demonstrating the potential to inhibit HIV-1 replication. nih.gov The mechanism of action for some of these derivatives involves hindering the entry of the virus into host cells. nih.gov

With respect to Herpes Simplex Virus Type 1 (HSV-1), oleanolic acid has shown potent antiviral activity. nih.gov It has been found to be effective against both acyclovir-sensitive and acyclovir-resistant strains of HSV-1. nih.gov Mechanistic studies suggest that oleanolic acid exerts its anti-HSV-1 effects during the immediate early stage of infection by dysregulating viral UL8, a component of the viral helicase-primase complex essential for viral replication. researchgate.net

The table below summarizes the antiviral activity of oleanolic acid against specific viral strains.

CompoundVirus StrainActivityReference
Oleanolic AcidHIV-1Inhibition of replication nih.gov
Oleanolic AcidHSV-1Potent antiviral activity, effective against acyclovir-resistant strains nih.govnih.gov

This table presents data for oleanolic acid, the parent compound of this compound, due to the limited direct research on this compound's antiviral activity.

The antibacterial and antifungal potential of oleanolic acid and its derivatives has been well-documented, suggesting that this compound may also exhibit such properties. nih.govfrontiersin.org Oleanolic acid has demonstrated a broad range of antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Studies have shown that oleanolic acid can inhibit the growth of various bacterial species. researchgate.net For instance, it has been shown to be active against oral pathogens. researchgate.net The mechanisms underlying the antibacterial effects of oleanolic acid and its isomer, ursolic acid, are believed to involve the disruption of bacterial cell morphology and interference with key cellular processes such as biofilm formation and peptidoglycan turnover. frontiersin.org

In the realm of antifungal research, derivatives of oleanolic acid have been synthesized and tested against various fungal strains. researchgate.net Some of these compounds have exhibited good fungicidal activities against pathogens like Sclerotinia sclerotiorum, Rhizoctonia solani, and Botrytis cinerea. researchgate.net The proposed mechanism for some of these derivatives involves the inhibition of glucosamine-6-phosphate synthase, an enzyme crucial for the biosynthesis of the fungal cell wall. researchgate.net

The following table details the antimicrobial activity of oleanolic acid and its derivatives against selected bacterial and fungal strains.

Compound/DerivativeMicrobial StrainActivityReference
Oleanolic AcidGram-positive bacteriaBroad-range antibacterial activity nih.gov
Oleanolic AcidOral pathogensAntibacterial action researchgate.net
Oleanolic Acid DerivativesSclerotinia sclerotiorumGood fungicidal activity researchgate.net
Oleanolic Acid DerivativesRhizoctonia solaniGood fungicidal activity researchgate.net
Oleanolic Acid DerivativesBotrytis cinereaGood fungicidal activity researchgate.net

This table presents data for oleanolic acid and its other derivatives, as direct research on the antimicrobial activity of this compound is limited.

Neuroprotective and Osteoprotective Explorations

Oleanolic acid has been identified as a promising neuroprotective agent. mdpi.com It has shown the ability to mitigate factors associated with neurodegenerative diseases, such as inflammation and oxidative stress in the brain. mdpi.comresearchgate.net Studies on animal models of ischemic stroke have demonstrated that oleanolic acid can offer both short-term and long-term protective effects. nih.gov The short-term benefits are linked to its antioxidant properties and protection of the blood-brain barrier, while its long-term effects involve the modulation of neuroglia, promotion of synaptic connections, and neuroregeneration. nih.gov Furthermore, oleanolic acid has been shown to protect against ischemic stroke by inhibiting microglial activation and the NLRP3 inflammasome. biomolther.org

In the context of bone health, oleanolic acid has demonstrated osteoprotective effects. nih.govnih.gov Research in ovariectomized mice, a model for postmenopausal osteoporosis, has shown that oleanolic acid can significantly increase bone mineral density and improve the micro-architectural properties of bone. nih.gov It also appears to modulate vitamin D metabolism, which is crucial for calcium balance and bone health. nih.gov These findings suggest that oleanolic acid could be a potential candidate for managing conditions like osteoporosis. nih.gov Further research has indicated that oleanolic acid may inhibit osteoclastogenesis, the process of bone resorption, through the regulation of specific signaling pathways. frontiersin.org

The table below summarizes the neuroprotective and osteoprotective activities observed for oleanolic acid.

Biological ActivityModelKey FindingsReference
Neuroprotection Ischemic stroke modelsReduces brain injury, inhibits inflammation and oxidative stress researchgate.netnih.gov
Attenuates microglial activation and NLRP3 inflammasome activation biomolther.org
Osteoprotection Ovariectomized mice (osteoporosis model)Increased bone mineral density, improved bone microarchitecture nih.gov
Aged female ratsImproved bone properties and calcium balance nih.gov
In vitro cell modelsInhibits osteoclastogenesis frontiersin.org

This table presents data for oleanolic acid due to the absence of specific research on the neuroprotective and osteoprotective effects of this compound.

Structure Activity Relationship Sar Studies of Butyl Oleanolate and Derivatives

Impact of Butyl Esterification on Biological Activity and Bioavailability Enhancement Mechanisms

Esterification of the C-28 carboxyl group of oleanolic acid to form Butyl oleanolate (B1249201) is a key modification that significantly impacts its biological activity and bioavailability. The addition of the butyl group increases the lipophilicity of the molecule. This enhanced lipophilicity is thought to improve the compound's ability to permeate biological membranes, a critical factor for oral bioavailability. rsc.org

The parent compound, oleanolic acid, is classified as a Class IV drug under the Biopharmaceutical Classification System, meaning it has both low solubility and low permeability, which limits its pharmacological effects. nih.govrsc.org Its oral bioavailability in rats is reported to be as low as 0.7%. nih.gov Chemical modifications, such as esterification at the C-28 position, are a strategy to overcome these limitations. researchgate.netresearchgate.net By converting the polar carboxylic acid group into a less polar butyl ester, the molecule can more readily traverse the lipid-rich environment of the intestinal epithelium.

Mechanisms for bioavailability enhancement through esterification include:

Increased Membrane Permeability: The increased lipophilic character facilitates passive diffusion across cell membranes. rsc.org

Improved Solubility in Lipid Matrices: Esterified derivatives may have better solubility in lipid-based formulations, which can improve absorption. rsc.orgresearchgate.net Studies have shown that dissolving oleanolic acid in a lipid matrix, such as olive oil, markedly enhances its bioavailability. rsc.orgresearchgate.net

Potential for Altered Metabolism: The ester linkage may influence the compound's susceptibility to metabolic enzymes, potentially altering its pharmacokinetic profile.

SAR studies have consistently shown that derivatives of oleanolic acid with modifications at the C-28 carboxyl group, such as the formation of esters or amides, often exhibit significantly increased antitumor activity compared to the parent compound. nih.govmdpi.com This suggests that the butyl ester in Butyl oleanolate not only improves bioavailability but may also favorably influence its interaction with biological targets.

Significance of Functional Groups and Stereochemistry

The specific arrangement of functional groups and the three-dimensional shape (stereochemistry) of this compound are critical determinants of its biological activity.

The hydroxyl (-OH) group at the C-3 position and the carboxyl group (-COOH) at the C-28 position of the parent oleanolic acid are fundamental to its bioactivity. nih.govmdpi.com

C-3 Hydroxyl Group: The C-3 hydroxyl group is a frequent site for modification to create new derivatives. researchgate.netresearchgate.net Its stereochemistry is particularly important; for instance, the 3β-OH isomer (the natural configuration) and the 3α-OH isomer can possess different biological activities. nih.govmdpi.com The presence and orientation of this hydroxyl group are crucial for interactions with molecular targets. Modifications at this site, such as introducing an acyl substituent, have been shown to produce potent antibacterial agents. nih.gov

C-28 Carboxyl Group: This group is essential for many of the biological activities of oleanolic acid and its derivatives. mdpi.comnih.gov Its conversion to an ester, as in this compound, or an amide can significantly enhance certain properties, such as antitumor effects. nih.govmdpi.com However, a free carboxylic acid at C-28 is considered important for other activities, like antiparasitic and human carboxylesterase 1 (hCE1) inhibition. mdpi.comnih.gov This highlights that the optimal functionality at C-28 is activity-dependent.

The A and C rings of the oleanane (B1240867) skeleton are also important targets for structural modification to modulate biological activity.

A-Ring Modifications: The introduction of different functional groups on the A-ring can significantly influence the molecule's properties. For example, the presence of additional hydroxyl groups on the A-ring of oleanane derivatives can improve antibacterial activity against Gram-positive bacteria. mdpi.com The introduction of a 2-cyano group and other modifications in the A and C rings led to the development of potent synthetic triterpenoids like CDDO (2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid), which has powerful anti-inflammatory and anti-proliferative properties. researchgate.netnih.gov

C-Ring Modifications: Modifications to the C-ring, which contains the C-12/C-13 double bond, have been shown to have a moderate influence on cytotoxicity but can significantly impact the ability to induce apoptosis in cancer cells. nih.gov

The three-dimensional conformation of this compound and related triterpenoids is crucial for their interaction with biological targets. The rigid pentacyclic structure has a specific shape that allows it to bind to receptors and enzymes. researchgate.net Structural analysis indicates that oleanolic acid tends to form aggregates like dimers and tetramers through hydrogen bonds. nih.gov The specific conformation adopted by the molecule can influence its ability to fit into the binding pocket of a target protein. Even minor changes, such as the position of methyl groups, can alter the 3D structure and affect biological properties. frontiersin.org

Polymorphism and Its Correlation with Biological Efficacy in Preclinical Models

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphic forms of a drug can have different physical properties, including solubility, dissolution rate, and stability, which in turn can affect its bioavailability and therapeutic efficacy.

For this compound, two polymorphic forms have been identified: a layered form and a helical form, which are monotropically related. nih.gov In the metastable form, molecules are linked by O-H···O hydrogen bonds, whereas the more thermodynamically stable form is primarily governed by van der Waals interactions. nih.gov This phenomenon is significant because the different crystal packing can lead to variations in how readily the compound dissolves in biological fluids.

While direct preclinical studies correlating the specific polymorphs of this compound to biological efficacy are not extensively detailed in the provided context, the existence of these forms is a critical pharmaceutical consideration. nih.gov The solid-state crystallization of triterpenoids can be a major concern for their application in pharmaceutical formulations. nih.gov The choice of a specific, stable polymorph is essential for ensuring consistent product quality and predictable clinical performance. The study of this compound's polymorphs revealed that even in structures stabilized by hydrogen bonds, dispersive forces play a significant role in molecular aggregation. nih.gov

Comparative SAR with Parent Oleanolic Acid and Other Triterpenoid (B12794562) Analogues

Comparing the SAR of this compound with its parent compound, oleanolic acid, and other triterpenoids provides valuable insights into the structural requirements for various biological activities.

Versus Oleanolic Acid: The primary difference is the esterification at C-28. As discussed, this modification generally increases lipophilicity, which can enhance bioavailability and certain activities like anticancer effects. rsc.orgnih.gov However, for some activities, the free carboxylic acid of oleanolic acid is preferred. mdpi.comnih.gov For example, while some derivatives show increased antimicrobial effects, oleanolic acid itself is a potent agent against certain pathogens. nih.gov

Versus Ursolic Acid: Ursolic acid is a structural isomer of oleanolic acid, differing only in the position of two methyl groups on the E-ring. nih.govtandfonline.com This subtle difference in stereochemistry can lead to moderately different biological activities. nih.govtandfonline.com Both compounds often serve as starting points for the synthesis of more potent derivatives, and their SARs are frequently compared. mdpi.com

Versus Other Triterpenoid Analogues: Synthetic oleanane triterpenoids (SOs), such as CDDO and its methyl ester (CDDO-Me), represent a class of highly modified derivatives. nih.gov These compounds feature extensive modifications to the A and C rings, including the addition of electron-withdrawing groups, which dramatically increases their potency as anti-inflammatory and anticancer agents—often by several orders of magnitude compared to oleanolic acid. nih.gov The SAR for these potent analogues highlights the importance of an electrophilic center for interaction with cellular targets.

The table below summarizes the comparative biological activities based on structural modifications.

Compound/Derivative ClassKey Structural FeatureImpact on Biological Activity
This compound C-28 Butyl EsterIncreased lipophilicity, potentially enhanced bioavailability and antitumor activity. rsc.orgnih.gov
Oleanolic Acid (Parent) C-28 Carboxylic AcidBaseline activity; free carboxyl group is crucial for some activities (e.g., antiparasitic). mdpi.com
Ursolic Acid Isomer of Oleanolic AcidShows similar but quantitatively different biological activities due to stereochemistry. tandfonline.com
A-Ring Modified Analogues e.g., Addition of hydroxyl or cyano groupsCan significantly enhance antibacterial or anti-inflammatory/anticancer activity. mdpi.comnih.gov
C-Ring Modified Analogues e.g., Introduction of keto groupsCan significantly impact apoptosis-inducing ability in cancer cells. nih.gov
Synthetic Oleanane Triterpenoids (SOs) e.g., CDDO, CDDO-MeExtensive A and C ring modifications; highly potent anti-inflammatory and anticancer agents. nih.gov

Pharmacokinetic and Biotransformation Studies in Preclinical Models

Absorption and Distribution Profiles in Animal Models

The absorption and distribution of oleanolic acid, the parent compound of butyl oleanolate (B1249201), have been characterized by low permeability, suggesting that its in vivo absorption is likely mediated by passive diffusion. nih.gov Studies on Caco-2 cells, a model for the human intestinal epithelium, have confirmed the low permeability of oleanolic acid. nih.gov This inherent low solubility and permeability contribute to its classification as a Biopharmaceutics Classification System (BCS) Class IV drug, which often results in low oral bioavailability. nih.govmdpi.com

Upon entering systemic circulation, the distribution of oleanolic acid and its derivatives appears to favor the liver. In a study involving intravenous administration of two novel phosphate (B84403) ester prodrugs of oleanolic acid to rats, the highest concentrations of all analytes were found in the liver. acs.orgnih.gov This suggests a significant first-pass effect and hepatic uptake. While direct studies on butyl oleanolate are not available, research on other oleanolic acid esters, such as the methyl ester, has been conducted, although these have primarily focused on pharmacological effects rather than detailed distribution profiles. plos.orgnih.govresearchgate.net

The lipophilic nature of oleanolic acid and its esters suggests they may also be transported via lipoproteins. rsc.org For instance, after administration in a functional olive oil to humans, oleanolic acid was found to associate with triglyceride-rich lipoproteins. rsc.org

Systemic Exposure and Biological Half-Life in Preclinical Species

The systemic exposure and biological half-life of oleanolic acid have been investigated in rats, providing insights that may be relevant to its butylated form. Following intravenous administration, oleanolic acid exhibited dose-linear pharmacokinetics. nih.gov However, its half-life can vary depending on the route of administration and the formulation used.

One study reported a relatively short elimination half-life of less than an hour for oleanolic acid in rats after intravenous injection. preprints.org In contrast, another study involving the administration of oleanolic acid prodrugs (1,3-cyclic propanyl phosphate esters) via intravenous injection in rats showed that both the prodrugs and the released parent drug could be detected in plasma for up to 48 hours, with an improved half-life compared to direct injection of oleanolic acid. acs.orgnih.gov

The table below summarizes the pharmacokinetic parameters of oleanolic acid in rats from a study where it was administered orally. It is important to note that these values are for the parent compound and may differ for this compound.

Table 1: Pharmacokinetic Parameters of Oleanolic Acid in Rats (Oral Administration)

ParameterValue
Tmax (h) 0.25–2.75
Cmax (µg/L) 60–810
t1/2 (h) < 1

Data sourced from a study on the bioavailability of oleanolic acid in growing pigs, referencing studies in rats. mdpi.com

Metabolic Pathways and Metabolite Identification in Vivo (Non-human)

In vivo studies in animal models indicate that oleanolic acid undergoes extensive metabolism, primarily in the liver. It has been shown to be metabolically unstable when incubated with rat liver microsomes. nih.gov The primary metabolic pathway for oleanolic acid is oxidation, catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of more oxygenated compounds, such as hydroxylated derivatives and epoxides. preprints.orgcsic.es

The esterification of oleanolic acid, such as in this compound, can influence its metabolic profile. While specific metabolites of this compound have not been identified in preclinical studies, research on other esters provides some clues. For instance, studies on synthetic derivatives of oleanolic acid with modifications at the C-28 carboxyl group, including esters, have shown altered biological activity, suggesting that the ester group influences how the compound is metabolized. mdpi.com It is plausible that this compound is first hydrolyzed to oleanolic acid, which then undergoes the known metabolic transformations.

Furthermore, oleanolic acid has been shown to modulate the activity of several CYP P450 enzymes in human liver microsomes, which could affect its own metabolism and that of other co-administered drugs. mdpi.com It has also been observed to decrease the levels of liver microsomal cytochrome P450 and cytochrome b5 in mice. tandfonline.com

Excretion Mechanisms and Routes in Animal Systems

The excretion of oleanolic acid and its metabolites in preclinical models occurs predominantly through the feces. Studies in rats have demonstrated that urinary excretion of oleanolic acid is minimal following both intravenous and oral administration. nih.gov This suggests that biliary excretion is the primary route of elimination from the body.

A study on two 1,3-cyclic propanyl phosphate ester prodrugs of oleanolic acid in rats found that a significant portion of the administered prodrugs was excreted in the feces, with over 47.11% being recovered in this manner. acs.orgnih.gov This further supports the importance of the fecal route for the elimination of oleanolic acid and its derivatives.

In contrast, studies with other butylated compounds, such as brominated oleanolic acid, have shown an increase in urinary sodium excretion in rats, although this is more related to its pharmacological effect than its clearance pathway. plos.orgnih.govresearchgate.net

Protein Binding Interactions in Preclinical Serum

Oleanolic acid exhibits a high degree of binding to plasma proteins, which significantly influences its distribution and availability to target tissues. In human serum, it has been reported that approximately 98.9% of circulating oleanolic acid is bound to proteins, with albumin being the primary carrier. nih.govmdpi.com The binding to albumin can be reversible depending on factors like pH. mdpi.com

While direct studies on the protein binding of this compound in preclinical serum are lacking, predictive models and data from related compounds suggest a high affinity for plasma proteins. For example, a computational model predicted a plasma protein binding of 90.46% for oleanolic acid beta-D-glucopyranosyl ester. cdutcm.edu.cn Given the lipophilic nature of the butyl ester group, it is anticipated that this compound would also exhibit strong binding to serum albumin. Studies in rats have indicated that oleanolic acid is highly bound to serum albumin, which facilitates its distribution. mdpi.com

Emerging Research Applications and Methodological Innovations

Development of Butyl Oleanolate (B1249201) as a Research Probe

Butyl oleanolate, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) oleanolic acid, is gaining traction as a valuable research probe. Its utility stems from its specific interactions with biological targets, allowing for the investigation of cellular pathways and disease mechanisms.

Researchers have synthesized and evaluated various derivatives of oleanolic acid, including this compound, to serve as molecular probes. For instance, novel photoaffinity probes based on the oleanolic acid scaffold have been designed to identify its protein targets. researchgate.net One such probe demonstrated potent activity against glycogen (B147801) phosphorylase, a known target of oleanolic acid, suggesting its potential as a tool to isolate and identify other interacting proteins. researchgate.net The development of these probes is crucial for elucidating the molecular mechanisms underlying the diverse biological activities of oleanolic acid and its derivatives. researchgate.net

The design of these research tools often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity. For example, in the development of photoaffinity probes, the inhibitory activity of the probe against a known target enzyme is a key selection criterion. researchgate.net The probe that exhibited an IC50 value of 5.98 μM against glycogen phosphorylase was considered a promising candidate for further photoaffinity labeling experiments. researchgate.net These experiments can help in the specific tagging and subsequent identification of proteins that interact with the oleanolic acid scaffold. researchgate.net

Radioligand Synthesis and Preclinical Imaging Applications (e.g., PET)

The development of radiolabeled versions of this compound and related compounds opens up possibilities for non-invasive preclinical imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the visualization and quantification of biological processes in living subjects, providing valuable insights into disease progression and treatment response.

While specific studies on the radiolabeling of this compound are not extensively documented, research on its parent compound, oleanolic acid, provides a strong precedent. For example, a radioligand of an oleanolic acid derivative, 68Ga-NOTA-OA, was synthesized and successfully used for PET imaging of colon cancer in a xenograft mouse model. snmjournals.org This study demonstrated significant tumor uptake of the radioligand, highlighting the potential of oleanolic acid-based structures in cancer diagnosis. snmjournals.org

The synthesis of such radioligands typically involves several steps. For 68Ga-NOTA-OA, the carboxyl group of oleanolic acid was first modified with an amine, which was then conjugated to a chelator (p-SCN-NOTA) for radiolabeling with Gallium-68 (68Ga). snmjournals.org The development of effective PET radioligands requires careful consideration of factors such as amenability to labeling with a short-lived positron emitter, the ability to cross biological barriers like the blood-brain barrier, high affinity and selectivity for the target, low non-specific binding, and the absence of interfering radiometabolites. nih.gov

The successful application of radiolabeled oleanolic acid derivatives in preclinical cancer imaging suggests that similar strategies could be applied to this compound for investigating its in vivo distribution and target engagement. snmjournals.org

Computational Approaches in this compound Research

Computational methods are increasingly being employed to accelerate research on this compound and its parent compound, providing insights that complement experimental studies. These approaches are instrumental in understanding the molecular interactions, predicting biological activities, and guiding the design of new derivatives.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding modes and affinities of ligands to their target proteins. These techniques have been applied to oleanolic acid and its derivatives to understand their interactions with various biological targets.

For instance, molecular docking studies have been used to investigate the binding of oleanolic acid derivatives to the EphA2 receptor, a target in cancer therapy. nih.gov These studies have shown that conjugation with peptides can enhance the binding interactions of terpenes like oleanolic acid with the receptor's kinase domain. nih.gov Docking studies also predicted that introducing a butyl linker between the terpene and the peptide could improve binding to the ligand-binding domain. nih.gov

In another study, molecular docking was employed to understand the interactions of oleanolic acid dimers with protein pockets, with the Vina score indicating the strength of the binding interaction. mdpi.com MD simulations, often performed using software like Desmond, provide further insights into the stability and dynamics of the ligand-protein complex over time. nih.govresearchgate.net These simulations can reveal how the compound and its target adapt to each other, offering a more dynamic picture of the binding event. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. rsc.org This method is valuable for predicting the activity of new, unsynthesized compounds and for identifying the key structural features responsible for their biological effects.

QSAR studies have been conducted on oleanolic acid analogues to understand their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in various diseases. koreascience.kr One 2D-QSAR model showed that the inhibitory activity tended to increase with a higher negative Randic Index. koreascience.kr Holographic QSAR (HQSAR) models have also been used, identifying that the C15-C16 bond in the D ring is a significant contributor to the inhibitory activity. koreascience.kr

These models are built using statistical methods like multiple linear regression and artificial neural networks. nih.gov The predictive power of QSAR models is crucial for their utility in drug discovery and lead optimization. dovepress.com

Advanced Delivery Systems for Enhanced Preclinical Efficacy

A significant challenge in the preclinical development of this compound and its parent compound, oleanolic acid, is their poor aqueous solubility and limited bioavailability. mdpi.comdntb.gov.ua To overcome these limitations, researchers are exploring various advanced drug delivery systems to enhance their efficacy.

These novel formulation strategies include lipid-based delivery systems such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and micro/nanoemulsions. researchgate.net Other approaches involve the use of micelles, nanosuspensions, nanoparticles, solid dispersions, and phospholipid complexes. researchgate.netnih.gov

Examples of Advanced Delivery Systems for Oleanolic Acid and Related Triterpenoids:

Delivery SystemDescriptionPotential AdvantagesReference
Solid Lipid Nanoparticles (SLN) Nanoparticles made from solid lipids.Controlled drug release, increased stability, high drug payload. nih.gov nih.gov
Liposomes Vesicles composed of a lipid bilayer.Can encapsulate both hydrophilic and lipophilic drugs, improved delivery. mdpi.com researchgate.netmdpi.com
Polymeric Nanoparticles Nanoparticles made from polymers like PLA, PLGA, or chitosan.Protects the drug from degradation, can be surface-functionalized for targeting. nih.govresearchgate.net nih.govresearchgate.net
Nanosuspensions Sub-micron colloidal dispersions of pure drug particles.Increased dissolution rate and bioavailability. nih.gov nih.gov
Phospholipid Complexes Complexes formed between the drug and phospholipids.Improved solubility and bioavailability. researchgate.net researchgate.net

These advanced delivery systems work by increasing the solubility and stability of the compound, protecting it from degradation, and facilitating its transport to the target site. nih.gov For example, oleanolic acid-loaded solid lipid nanoparticles (OA-SLN) have been shown to have a small diameter and high encapsulation efficiency. nih.gov Similarly, nanosuspensions of oleanolic acid have demonstrated a faster dissolution rate and enhanced hepatoprotective effects in preclinical models. nih.gov The development of such delivery systems is a critical step in translating the therapeutic potential of compounds like this compound into effective preclinical and potentially clinical applications. nih.gov

Challenges and Future Directions in Butyl Oleanolate Research

Elucidation of Complete Molecular Interaction Networks

A significant challenge in advancing butyl oleanolate (B1249201) research is the incomplete understanding of its complete molecular interaction network. While initial studies have provided insights into its solid-state behavior, a comprehensive map of its interactions with biological macromolecules is yet to be charted.

Recent crystallographic studies have revealed that butyl oleanolate can exist in different polymorphic forms, where the supramolecular architecture is governed by a delicate balance of intermolecular forces. In these crystal structures, van der Waals forces and weak C-H···O interactions are predominant, dictating the formation of distinct layered or helical assemblies. In some polymorphic forms, O-H···O hydrogen bonds contribute to the stabilization of these structures. Computational analysis of the intermolecular interaction energies has highlighted that even in motifs stabilized by hydrogen bonds, dispersive forces play a significant role.

The future of this compound research in this domain lies in moving beyond these solid-state characterizations to detailed in-silico and in-vitro molecular analyses. Computational modeling and docking studies will be instrumental in identifying potential protein targets and predicting the binding affinities of this compound. Such studies can help in understanding how the butyl ester modification influences the interaction of the oleanolic acid scaffold with biological targets.

Table 1: Key Intermolecular Interactions in this compound Polymorphs

Interaction Type Role in Supramolecular Structure
Van der Waals Forces Predominant in the formation of ribbons and layers.
C-H···O Interactions Contribute to the stability of the crystal lattice.
O-H···O Hydrogen Bonds Stabilize helical chain formations in certain polymorphs.

Comprehensive Preclinical Efficacy and Mechanism Validation

While the parent oleanolic acid and its various derivatives have shown promise in preclinical studies for their anti-inflammatory and anticancer activities, comprehensive preclinical data specifically for this compound is currently lacking. mdpi.commdpi.com This represents a major hurdle in validating its therapeutic potential. Future research must focus on rigorous in vitro and in vivo studies to establish the efficacy and elucidate the mechanism of action of this compound.

Preclinical investigations should encompass a range of biological activities, including but not limited to anti-inflammatory, anticancer, and metabolic effects. mdpi.commdpi.comnih.gov In vivo studies using animal models of specific diseases will be crucial to determine the therapeutic efficacy of this compound. nih.gov For instance, studies on triterpenic esters isolated from Keetia leucantha have demonstrated in vivo anti-malarial activity with no acute toxicity, providing a precedent for the in vivo evaluation of this compound. nih.gov

Mechanistic studies should aim to identify the specific signaling pathways modulated by this compound. Research on oleanolic acid and its other derivatives has implicated pathways such as NF-κB, MAPK, and PI3K/Akt in their anti-inflammatory effects. nih.gov Transcriptomic and proteomic analyses of cells treated with this compound can provide unbiased insights into its molecular targets and mechanisms of action.

Sustainable and Scalable Synthesis Methods

The development of sustainable and scalable synthesis methods for this compound is pivotal for its potential future commercialization. While the synthesis of esters from carboxylic acids and alcohols is a fundamental organic reaction, the application of green chemistry principles to the production of this compound presents both a challenge and an opportunity.

Current laboratory-scale syntheses often rely on conventional methods that may involve harsh reagents and generate significant waste. Future research should focus on biocatalytic and green chemistry approaches to improve the sustainability of this compound synthesis. Lipases, for example, are versatile biocatalysts that can be used for the esterification of fatty acids and other carboxylic acids under mild conditions. scielo.brresearchgate.netmdpi.com The use of immobilized lipases in non-aqueous systems can facilitate catalyst recycling and product purification, contributing to a more sustainable process. scielo.br

The scalability of the synthesis is another critical consideration. Flow chemistry is an emerging technology that offers several advantages for the scalable and sustainable production of fine chemicals, including improved heat and mass transfer, enhanced safety, and the potential for process automation. portlandpress.com The integration of biocatalysis with continuous flow processes could provide a powerful platform for the efficient and scalable synthesis of this compound. portlandpress.com

Exploration of Novel Bioactive Derivatives and Combinatorial Approaches

The oleanolic acid scaffold offers multiple sites for chemical modification, including the C-3 hydroxyl group, the C-12 double bond, and the C-28 carboxylic acid. up.ac.za While this compound is a simple ester derivative at the C-28 position, there is vast potential for creating novel, more potent, and selective bioactive compounds through further derivatization and combinatorial approaches. A significant future direction will be the use of this compound as a lead compound for the development of new chemical entities.

The synthesis of libraries of oleanolic acid derivatives has been a successful strategy for identifying compounds with enhanced biological activities. nih.govnih.govresearchgate.net For example, the introduction of different functional groups at the C-3 and C-28 positions has led to the discovery of potent anticancer and anti-inflammatory agents. nih.govnih.govresearchgate.net Combinatorial synthesis, coupled with high-throughput screening, can accelerate the discovery of novel this compound derivatives with improved therapeutic profiles.

Furthermore, the exploration of hybrid molecules, where this compound is conjugated with other bioactive pharmacophores, represents a promising combinatorial approach. mdpi.com This strategy can lead to the development of multifunctional drugs with synergistic activities. For instance, conjugating oleanolic acid derivatives with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance their anti-inflammatory and anticancer effects. nih.gov

Integration of Omics Data in Mechanistic Investigations

The elucidation of the complex biological mechanisms of this compound requires a systems-level approach. The integration of various 'omics' technologies, including transcriptomics, proteomics, and metabolomics, presents a powerful strategy for a comprehensive understanding of its mechanism of action. This multi-omics approach is a critical future direction for this compound research.

Transcriptomic studies, such as RNA-sequencing, can provide a global view of the changes in gene expression in response to this compound treatment. nih.govnih.gov This can help identify key signaling pathways and regulatory networks affected by the compound. For instance, transcriptome analysis of oleanolic acid-treated breast cancer cells has revealed the modulation of pathways related to cell proliferation and apoptosis. nih.govnih.gov

Proteomic analysis can identify the protein targets of this compound and characterize post-translational modifications that occur upon its administration. This can provide direct insights into the molecular interactions of the compound within the cell. Metabolomic profiling, on the other hand, can reveal changes in the cellular metabolic landscape induced by this compound, offering clues about its effects on cellular energy metabolism and biosynthetic pathways. nih.govnih.gov

The true power of this approach lies in the integrative analysis of these multi-omics datasets. By combining transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive models of the cellular response to this compound, leading to a more profound understanding of its bioactivity and the identification of novel therapeutic targets.

Q & A

Q. What established synthetic routes exist for butyl oleanolate, and how can researchers optimize yield and purity?

this compound synthesis typically involves esterification of oleanolic acid with butanol under acidic or enzymatic catalysis. Optimization strategies include varying reaction temperatures (e.g., 60–80°C), using dehydrating agents (e.g., molecular sieves) to shift equilibrium, and employing purification techniques like column chromatography with silica gel or reverse-phase HPLC. Yield improvements may require iterative adjustments to solvent polarity and catalyst loading. For structural analogs, pre-functionalization of the oleanolic acid backbone before esterification has proven effective .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT, and HSQC) to confirm ester bond formation and triterpenoid backbone integrity.
  • Mass spectrometry (MS) (ESI-TOF or MALDI-TOF) for molecular weight validation.
  • HPLC-PDA/ELSD for purity assessment, using C18 columns with acetonitrile/water gradients.
  • FT-IR to identify ester carbonyl stretches (~1740 cm⁻¹). Detailed protocols for compound characterization, including spectral data interpretation, should follow journal guidelines to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to OSHA and GHS guidelines:

  • Use fume hoods for synthesis and handling to avoid inhalation (classified as Acute Toxicity Category 4).
  • Wear nitrile gloves and lab coats to prevent skin contact.
  • Store in airtight containers away from oxidizers.
  • In case of spills, absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

Contradictions often arise from variability in experimental models, compound purity, or dosing protocols. Mitigation strategies include:

  • Standardizing assays : Use cell lines with consistent passage numbers (e.g., MARC-145 cells for antiviral studies) and validate purity via HPLC (>95%).
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare dose-response curves and report EC₅₀/CC₅₀ values with SD from triplicate experiments.
  • Meta-analysis : Pool data from multiple studies, adjusting for confounding variables like solvent effects (e.g., DMSO cytotoxicity) .

Q. What strategies are effective for elucidating the mechanism of action of this compound in biological systems?

  • In vitro profiling : Use kinase inhibition assays or fluorescence-based binding studies (e.g., surface plasmon resonance) to identify molecular targets.
  • Gene expression analysis : Perform RNA-seq or qPCR to track pathways modulated by this compound (e.g., NF-κB or MAPK).
  • Molecular docking : Simulate interactions with proteins like PRRSV glycoproteins using AutoDock Vina, validated by mutagenesis studies .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • Core modifications : Introduce substituents at C-3, C-28, or the oleanane skeleton to assess impact on bioactivity.
  • Assay panels : Test derivatives against multiple targets (e.g., antiviral, anti-inflammatory) to identify selectivity.
  • Data correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity trends. Reference synthetic routes from analogous triterpenoid studies for scalability insights .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound efficacy studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Selectivity index (SI) : Calculate CC₅₀/EC₅₀ ratios with 95% confidence intervals.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points. Report p-values (<0.05) for significance, using Bonferroni correction for multiple comparisons .

Methodological Best Practices

Q. How can researchers ensure reproducibility in experiments involving this compound?

  • Detailed protocols : Document synthesis steps, solvent grades, and instrument calibration in Supplementary Information.
  • Batch validation : Characterize each compound batch via NMR and HPLC.
  • Data transparency : Share raw spectra and dose-response curves in repositories like Zenodo. Follow Beilstein Journal guidelines for experimental reporting .

What frameworks guide the formulation of high-impact research questions on this compound?

Use the FLOAT method :

  • Focus : Align questions with gaps identified in literature reviews (e.g., limited SAR data).
  • Leverage : Prioritize questions that integrate multi-omics or computational tools.
  • Originality : Explore understudied applications (e.g., neuroprotection).
  • Actionability : Ensure feasibility within funding and timeline constraints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.